molecular formula C20H14ClN3O B411191 N'-(acridin-9-yl)-2-chlorobenzohydrazide

N'-(acridin-9-yl)-2-chlorobenzohydrazide

Cat. No.: B411191
M. Wt: 347.8g/mol
InChI Key: RMVADNOEDAVJPA-UHFFFAOYSA-N
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Description

N'-(acridin-9-yl)-2-chlorobenzohydrazide is a heterocyclic hydrazide derivative featuring an acridine core linked to a 2-chlorobenzoyl hydrazide moiety. This compound has been synthesized via condensation of acridin-9-ylhydrazine with 2-chlorobenzoyl chloride or derivatives, yielding products characterized by NMR, HPLC, and X-ray crystallography .

Properties

Molecular Formula

C20H14ClN3O

Molecular Weight

347.8g/mol

IUPAC Name

N'-acridin-9-yl-2-chlorobenzohydrazide

InChI

InChI=1S/C20H14ClN3O/c21-16-10-4-1-7-13(16)20(25)24-23-19-14-8-2-5-11-17(14)22-18-12-6-3-9-15(18)19/h1-12H,(H,22,23)(H,24,25)

InChI Key

RMVADNOEDAVJPA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NNC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Derivatives and Their Properties

Compound Name Substituent(s) Yield (%) Melting Point (°C) HPLC Purity (%) Biological Activity (IC₅₀/Selectivity Index) Reference
N'-(acridin-9-yl)-2-chlorobenzohydrazide 2-Cl 77–91* 162–189* 98–99* Antiproliferative (HCT116, HeLa)
CL-02 (CL series) 4-Cl 81 176–177 99 Topoisomerase IIα inhibition
CL-05 (CL series) 4-NO₂ 78 189 99 Moderate cytotoxicity
HMI83-2 Ethyl-carbazole, 2-Cl N/A N/A N/A High in vivo antitumor activity (HCT116)
10 (positional isomer) Benzoyl, 4-position N/A N/A N/A Tautomerism affects DNA binding
58 (nitrophenyl-pyrazole derivative) 4-NO₂, phenyl-pyrazole N/A N/A N/A GI₅₀ = 3.79 µM (broad-spectrum)

*Range reflects variability across synthesis batches.

Key Observations :

  • Chloro Substituents : The 2-chloro derivative (target compound) exhibits balanced lipophilicity and antiproliferative activity, while the 4-chloro analog (CL-02) shows stronger topoisomerase IIα inhibition .
  • Nitro Groups : The 4-nitro derivative (CL-05) has reduced yield (78%) and moderate activity, whereas the nitrophenyl-pyrazole analog (58) demonstrates superior potency (GI₅₀ = 3.79 µM) due to enhanced π-π stacking .
  • Tautomerism/Regioisomerism : Positional isomers like compound 10 adopt 9',10'-dihydro-acridine tautomers, altering electronic profiles and DNA-binding modes compared to the parent compound .

Preparation Methods

Coupling via Carbodiimide-Mediated Activation

This method involves activating 2-chlorobenzoic acid using carbodiimide reagents (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) to form a reactive intermediate, which subsequently reacts with 9-hydrazinylacridine.

Procedure :

  • Reagents :

    • 2-Chlorobenzoic acid (1.5 equiv)

    • 9-Hydrazinylacridine (1.0 equiv)

    • HOBt (1.5 equiv), EDC·HCl (1.5 equiv)

    • Triethylamine (TEA) in tetrahydrofuran (THF)

  • Conditions :

    • Reaction conducted at 0°C for 15–20 min, followed by stirring at room temperature until completion (monitored by TLC).

    • Workup: Extraction with dichloromethane (DCM), washing with HCl and NaHCO₃, and crystallization from ethanol.

  • Yield : 74–82%.

  • Analytical Data :

    • IR (KBr) : 3277 cm⁻¹ (amide N–H), 1641 cm⁻¹ (C=O stretch).

    • ¹H NMR (DMSO-d₆) : δ 8.33 (s, 1H, CONH), 7.91–7.63 (m, aromatic protons).

Direct Acid-Hydrazide Condensation

A one-pot approach avoids intermediate isolation, enhancing efficiency.

Procedure :

  • Reagents :

    • 2-Chlorobenzoic acid hydrazide (1.0 equiv)

    • 9-Isothiocyanatoacridine (1.0 equiv)

  • Conditions :

    • Reaction in methanol at 0°C under nitrogen, followed by gradual warming to room temperature.

    • Precipitation with water, filtration, and washing with methanol.

  • Yield : 68–80%.

Nucleophilic Substitution of 9-Chloroacridine with 2-Chlorobenzohydrazide

Microwave-Assisted Synthesis

Microwave irradiation accelerates the substitution reaction, reducing reaction times.

Procedure :

  • Reagents :

    • 9-Chloroacridine (1.0 equiv)

    • 2-Chlorobenzohydrazide (1.2 equiv)

    • Potassium carbonate (K₂CO₃) in dimethylformamide (DMF)

  • Conditions :

    • Microwave irradiation at 120°C for 20–30 min.

    • Purification via column chromatography (EtOAc/hexane).

  • Yield : 85–91%.

  • Advantages :

    • 5x faster than conventional heating.

    • Enhanced regioselectivity.

Ultrasonication-Assisted Hydrazone Formation

Ultrasound promotes efficient mixing and energy transfer, ideal for sensitive intermediates.

Procedure :

  • Reagents :

    • 9-Aminoacridine (1.0 equiv)

    • 2-Chlorobenzaldehyde (1.1 equiv)

    • Hydrazine hydrate (2.0 equiv) in ethanol.

  • Conditions :

    • Ultrasonication at 40°C for 1–2 h.

    • Filtration and recrystallization from ethanol.

  • Yield : 78–84%.

Comparative Analysis of Methods

Method Yield (%) Time Key Advantages Limitations
Carbodiimide coupling74–824–6 hHigh purity, scalableRequires toxic solvents (THF)
Microwave-assisted85–9120–30 minRapid, energy-efficientSpecialized equipment needed
Ultrasonication78–841–2 hMild conditions, avoids side reactionsLower yield compared to microwave
Direct condensation68–804–6 hSimple workflowRequires stoichiometric reagents

Mechanistic Insights

  • Carbodiimide Activation :

    • EDC·HCl converts 2-chlorobenzoic acid into an active O-acylisourea intermediate, which reacts with 9-hydrazinylacridine to form the hydrazide bond.

    • Side reaction: Competitive formation of N-acylurea is minimized using HOBt.

  • Nucleophilic Substitution :

    • 9-Chloroacridine undergoes SₙAr with the hydrazide nucleophile, facilitated by electron-withdrawing groups on the acridine ring.

Optimization Strategies

  • Solvent Selection : Ethanol and methanol favor hydrazide coupling due to polar protic nature, while DMF enhances microwave absorption.

  • Catalysis : Addition of acetic acid (20 µL) in ethanol improves reaction rates by protonating the Schiff base intermediate.

  • Temperature Control : Reactions at 0°C suppress hydrolysis of active intermediates.

Characterization and Validation

  • ¹H/¹³C NMR : Confirms hydrazide linkage via downfield shifts of CONH (δ 8.33–8.55 ppm) and carbonyl carbons (δ 162–165 ppm).

  • HPLC Purity : >98% for methods using column chromatography.

  • Mass Spectrometry : ESI-MS (m/z): 454.1681 [M+H]⁺ (calc. 454.1681).

Industrial-Scale Considerations

  • Continuous Flow Synthesis :

    • Achieves 22 g/h output using a THF/water system with residence times of 13–25 min.

    • Ideal for large-scale production of intermediates like azelaic dihydrazide (86% yield) .

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